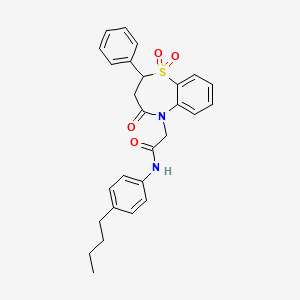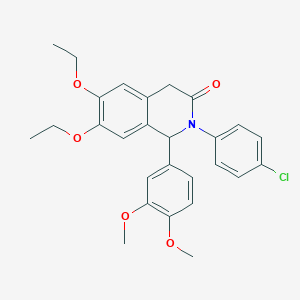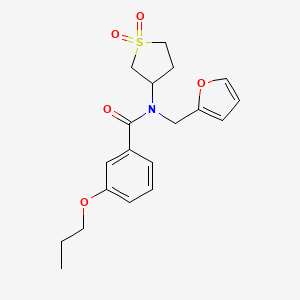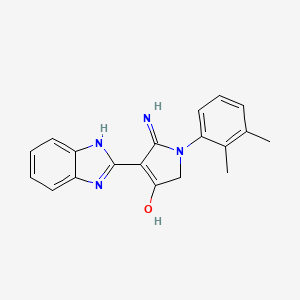![molecular formula C18H16F5NO5S B14994834 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(pentafluorophenoxy)acetamide](/img/structure/B14994834.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(pentafluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-[(5-METHYL-2-FURYL)METHYL]-2-(PENTAFLUOROPHENOXY)ACETAMIDE” is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a tetrahydrothiophene ring, a furan ring, and a pentafluorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-[(5-METHYL-2-FURYL)METHYL]-2-(PENTAFLUOROPHENOXY)ACETAMIDE” typically involves multiple steps, including the formation of the tetrahydrothiophene ring, the furan ring, and the pentafluorophenoxy group. Common synthetic routes may include:
Formation of Tetrahydrothiophene Ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.
Attachment of the Pentafluorophenoxy Group: This step may involve a nucleophilic substitution reaction using a pentafluorophenol derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-[(5-METHYL-2-FURYL)METHYL]-2-(PENTAFLUOROPHENOXY)ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored as a potential drug candidate for various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of “N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-[(5-METHYL-2-FURYL)METHYL]-2-(PENTAFLUOROPHENOXY)ACETAMIDE” would depend on its specific molecular targets and pathways. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,1-Dioxido-3-thienyl)-N-[(5-methyl-2-furyl)methyl]acetamide
- N-[(5-Methyl-2-furyl)methyl]-2-(pentafluorophenoxy)acetamide
- N-(1,1-Dioxido-3-thienyl)-2-(pentafluorophenoxy)acetamide
Uniqueness
“N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-[(5-METHYL-2-FURYL)METHYL]-2-(PENTAFLUOROPHENOXY)ACETAMIDE” is unique due to the combination of its structural features, including the tetrahydrothiophene ring, the furan ring, and the pentafluorophenoxy group. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C18H16F5NO5S |
|---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide |
InChI |
InChI=1S/C18H16F5NO5S/c1-9-2-3-11(29-9)6-24(10-4-5-30(26,27)8-10)12(25)7-28-18-16(22)14(20)13(19)15(21)17(18)23/h2-3,10H,4-8H2,1H3 |
Clé InChI |
JWZAXCMPADRAOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-Indol-3-YL)-2-oxo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide](/img/structure/B14994756.png)
![5-chloro-2-[(2-methylbenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B14994778.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994780.png)
![methyl (2Z)-3-oxo-2-[2-(prop-2-en-1-yloxy)benzylidene]-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B14994781.png)



![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14994807.png)
![2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B14994810.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B14994811.png)
![Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B14994830.png)
![Diethyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B14994840.png)
![1-(3-fluorobenzyl)-3-(3-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14994841.png)

